2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride
Description
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroquinoline scaffold. This compound is marketed as a building block for organic synthesis, with commercial availability noted at CymitQuimica .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10;/h1-4,12H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXETLHYNJPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups introduced through the specific reactions. These derivatives can exhibit different chemical and physical properties, making them useful for further applications .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Core Structural Variations
- Cyclopropane vs. Larger Spiro Rings: The target compound’s cyclopropane ring contrasts with spirocyclobutane (e.g., CID 50999365: C₁₂H₁₅N) and spirocyclopentane derivatives (e.g., 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]). Larger rings like cyclobutane or cyclopentane increase molecular flexibility and alter collision cross-sections (CCS), as seen in CID 50999365 (CCS [M+H]+: 136.0 Ų) . Substituent Effects: Brominated derivatives (e.g., 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], CAS: 885269-25-0) introduce steric and electronic modifications, enabling cross-coupling reactions .
Physicochemical and Spectral Properties
Solubility and Stability
- The hydrochloride salt form enhances water solubility compared to neutral analogues (e.g., 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]) or carboxamide derivatives (e.g., 6′,7′-dimethoxy-N-methyl-spiro[cyclopentane-isoquinoline]) .
- Brominated derivatives exhibit lower solubility due to hydrophobic halogen substituents .
Spectroscopic Data
- NMR Shifts: The target compound’s cyclopropane protons are expected near δ 0.5–1.5 ppm (cf. 3n: cyclopropane protons at δ 1.2–1.8 ppm) . Quinoline/isoquinoline aromatic protons typically appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : HRMS data for analogues (e.g., 3n: [M+H]+ calcd. 337.1136, found 337.1133 ) confirm structural fidelity.
Halogenated Derivatives
Carboxylic Acid and Carboxamide Derivatives
- 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid (C₁₂H₁₃NO₂) introduces a polar functional group, improving solubility for drug formulation .
- Carboxamide derivatives (e.g., 6′,7′-dimethoxy-N-methyl-spiro[cyclopentane-isoquinoline]) are synthesized via acylation, demonstrating utility in peptide-mimetic drug design .
Biological Activity
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H13N
- Molecular Weight : 159.2304 g/mol
- CAS Number : 1304598-29-5
The compound features a spirocyclic framework that combines a cyclopropane ring with a quinoline moiety, which is known for enhancing biological activity through improved binding affinities to various molecular targets.
Anticancer Activity
Research indicates that spirocyclic compounds, including 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride, exhibit significant anticancer properties. In vitro studies have shown that derivatives of cyclopropane compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that the spirocyclic structure may enhance the selectivity and potency of anticancer agents.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that spirocyclic compounds can act as inhibitors of key enzymes in microbial pathogens, potentially leading to their use in treating infections . The mechanism may involve the inhibition of enzymes critical for microbial survival and replication.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity associated with spirocyclic compounds. Research has documented various derivatives exhibiting anti-inflammatory effects in vitro, which could be attributed to their ability to modulate inflammatory pathways . This property could be beneficial in developing treatments for inflammatory diseases.
The biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Modulation : It may act on receptors involved in inflammatory responses or cancer progression.
The unique spirocyclic structure enhances binding affinity, allowing for selective modulation of these biological pathways.
Case Studies
Recent studies have highlighted the potential of spirocyclic compounds in drug discovery:
- Anticancer Studies : A study evaluated various derivatives against five human tumor cell lines and found significant cytotoxic effects with specific IC50 values indicating strong potential for further development as anticancer agents .
- Antimicrobial Studies : Research on similar spiro compounds has indicated effectiveness against bacterial strains and fungi, suggesting that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride could have similar applications .
Q & A
Basic: What are the optimized synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride?
Methodological Answer:
The compound is synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives under mild conditions (room temperature). For example, cyclopropane-1,4'-thieno[2,3-c]pyridin-7'-one derivatives are prepared by reacting cyclopropylidenemethyl-substituted arenes with benzamide in the presence of cobalt catalysts. Purification involves column chromatography (silica gel, 100–200 mesh; petroleum ether/ethyl acetate = 70:30), yielding products with 55–80% efficiency . Key parameters include solvent choice (e.g., dichloromethane or THF), catalyst loading (5–10 mol%), and reaction time (12–24 hours).
Basic: How is the compound characterized post-synthesis to confirm its structure?
Methodological Answer:
Structural confirmation relies on 1H/13C NMR , HRMS , and IR spectroscopy . For instance:
- 1H NMR : Distinct signals for spirocyclic protons appear at δ 1.27–1.75 ppm (cyclopropane CH2), while aromatic protons (quinoline/isoquinoline) resonate at δ 7.78–8.95 ppm .
- 13C NMR : The spiro carbon (shared between cyclopropane and quinoline rings) shows a peak near δ 35–40 ppm, with carbonyl carbons (if present) at δ 170–180 ppm .
- HRMS : Molecular ions ([M+H]+) are matched to theoretical values within 3 ppm error .
Advanced: What strategies address contradictory NMR data in spirocyclic compounds like this derivative?
Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping cyclopropane or aromatic signals) are resolved by:
- Deuterated solvent screening (CDCl3 vs. DMSO-d6) to shift proton environments.
- 2D NMR techniques (COSY, HSQC, HMBC) to map coupling networks and confirm quaternary carbons .
- Variable-temperature NMR to reduce signal broadening caused by conformational flexibility .
Advanced: How does the spirocyclopropane moiety influence the compound’s reactivity in annulation or substitution reactions?
Methodological Answer:
The spirocyclopropane introduces ring strain (≈27 kcal/mol) and electronic effects , enhancing reactivity:
- Annulation : The strained cyclopropane acts as a dienophile in [4+2] cycloadditions, enabling access to fused heterocycles .
- Substitution : The spiro carbon’s hybridization (sp³) directs nucleophilic attacks to adjacent positions, while the electron-withdrawing quinoline ring stabilizes transition states . Comparative studies with non-spiro analogs (e.g., simple cyclopropanes) show 2–3× faster reaction rates .
Basic: What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (P201/P202) .
- Ventilation : Use fume hoods to avoid inhalation (P210) .
- Storage : Keep in airtight containers away from heat sources (≥25°C) to prevent decomposition .
Advanced: How can reaction mechanisms involving this compound be analyzed, particularly in cobalt-catalyzed systems?
Methodological Answer:
Mechanistic studies employ:
- Isotopic labeling : Deuterated cyclopropanes or 13C-labeled benzamide to track regioselectivity via MS/NMR .
- Kinetic profiling : Monitoring reaction progress via in situ IR or GC-MS to identify rate-determining steps (e.g., cyclopropane ring opening) .
- Computational modeling : DFT calculations to map transition states and compare activation energies for competing pathways .
Advanced: What are the challenges in scaling up the synthesis of this compound for industrial research?
Methodological Answer:
Key challenges include:
- Solvent volume optimization : Reducing ethyl acetate/petroleum ether ratios while maintaining yield .
- Catalyst recovery : Implementing flow chemistry or immobilized cobalt catalysts to minimize metal waste .
- Exothermicity control : Gradual addition of reactants to prevent thermal runaway during cyclopropane activation .
Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., ferroptosis inhibition)?
Methodological Answer:
Contradictory bioactivity results (e.g., IC50 variations) are addressed by:
- Standardized assays : Use identical cell lines (e.g., HT-1080 fibrosarcoma) and ferroptosis inducers (e.g., erastin) for comparability .
- Orthogonal validation : Confirm activity via lipid peroxidation assays (C11-BODIPY staining) and glutathione depletion measurements .
- Structural analogs : Compare with Liproxstatin-1 derivatives to isolate the spirocyclopropane’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
